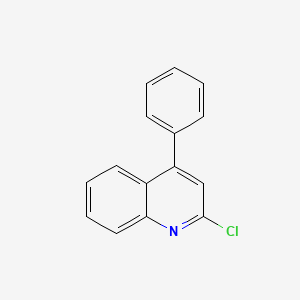

2-Chloro-4-phenylquinoline

Vue d'ensemble

Description

2-Chloro-4-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

2-Chloro-4-phenylquinoline can be synthesized by Friedlander condensation reaction . The reaction involves the use of 4-phenylquinoline and thionyl chloride, followed by treatment with sulfuric acid.Molecular Structure Analysis

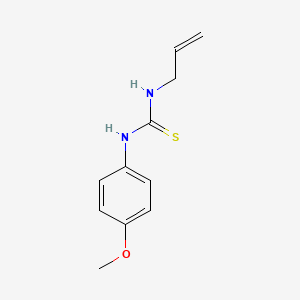

The molecular structure of 2-Chloro-4-phenylquinoline consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with a chlorine atom at the 2-position and a phenyl group at the 4-position .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-4-phenylquinoline, have been harnessed via expeditious synthetic approaches . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

2-Chloro-4-phenylquinoline is a solid substance with a molecular weight of 239.7 . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

2-Chloro-4-phenylquinoline: has been identified as a potential organic phosphor for use in OLEDs . Its ability to emit tunable light makes it suitable for blue and near UV-OLED applications. The compound was synthesized through a Friedlander condensation reaction and assessed for its compatibility with polymers, which is crucial for the fabrication of OLEDs. The phosphor showed appreciable thermal stability and a melting point conducive to OLED manufacturing.

Photoluminescence Applications

The photoluminescence (PL) spectra of 2-Chloro-4-phenylquinoline indicate that it can emit in the range of 383-495 nm when excited between 360-419 nm . This property is significant for applications that require specific wavelengths of light, such as sensors and imaging devices. The Stokes shift observed suggests its potential use in applications where a shift in wavelength is beneficial.

Optical Absorption and Energy Band Gap Studies

The optical absorption spectra of 2-Chloro-4-phenylquinoline have been used to study optical transitions in various organic solvents. The energy band gap of the synthesized organic phosphor was found to be between 3.02 and 3.40 eV, depending on the solvent . This information is vital for the development of optoelectronic devices, where precise control over the energy band gap is necessary.

Drug Discovery and Medicinal Chemistry

Quinolines, including 2-Chloro-4-phenylquinoline , are essential scaffolds in drug discovery due to their versatile applications in medicinal chemistry . They serve as key intermediates in the synthesis of compounds with potential biological and pharmaceutical activities. The compound’s structure allows for further functionalization, which is a critical aspect of developing new pharmaceuticals.

Synthesis of Bioactive Compounds

The compound’s role in the synthesis of bioactive chalcone derivatives, which are anchored with heterocyclic compounds, highlights its importance in pharmaceutical research. These derivatives have been studied for their pharmacological activities, making 2-Chloro-4-phenylquinoline a valuable component in the creation of new bioactive molecules .

Electroluminescence in Organic Electronics

Research into efficient blue electroluminescence has identified 2-Chloro-4-phenylquinoline as a promising candidate for organic electronics, particularly in the development of full-color OLEDs . The performance of this compound in emitting blue light is crucial for achieving balanced color representation in display technologies.

Safety and Hazards

Safety measures should be taken while handling 2-Chloro-4-phenylquinoline. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and the substance should be used only in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

2-Chloro-4-phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been used as a scaffold for drug development . Quinoline and its derivatives have been found to have a variety of therapeutic activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .

Mode of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, achieved through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of biological and pharmacological activities .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

Quinoline derivatives have been associated with a wide range of biological and pharmacological activities . For instance, some quinoline derivatives have shown significant antileishmanial activity against promastigotes and intracellular amastigotes .

Action Environment

The compound’s high gastrointestinal absorption and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances in the gastrointestinal tract .

Propriétés

IUPAC Name |

2-chloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBUODDCOAJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367975 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-phenylquinoline | |

CAS RN |

5855-56-1 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

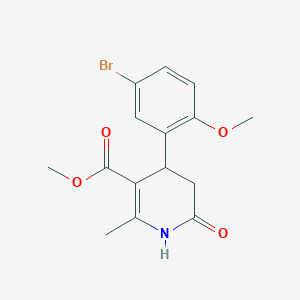

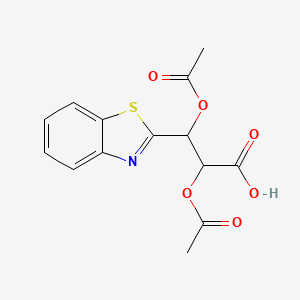

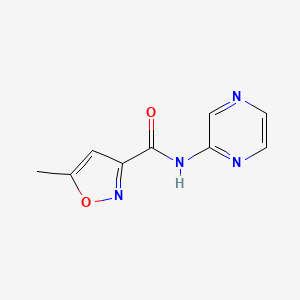

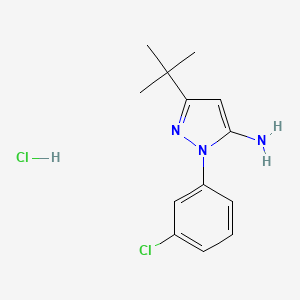

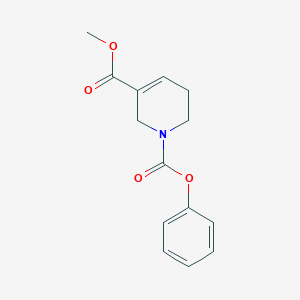

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)

![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)

![9-Boc-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1621150.png)